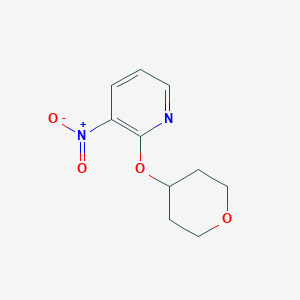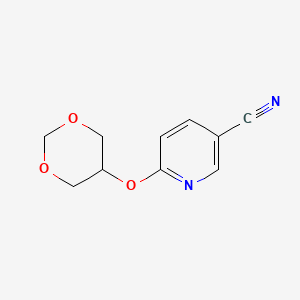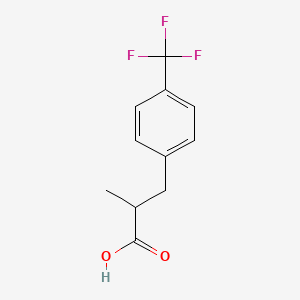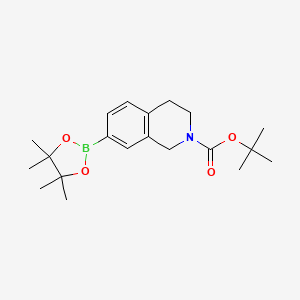
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Vue d'ensemble
Description
This compound is a boronic ester, which are commonly used in organic synthesis. Boronic esters are known for their role in the Suzuki reaction, a type of cross-coupling reaction, that allows for the formation of carbon-carbon bonds .
Chemical Reactions Analysis
As a boronic ester, this compound can participate in various chemical reactions, most notably cross-coupling reactions like the Suzuki reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, boronic esters are typically stable and can be stored for long periods. They are also typically solid at room temperature .Applications De Recherche Scientifique
Intermediate in Biological Compound Synthesis
Tert-butyl derivatives, including those similar to the specified compound, have been reported as key intermediates in synthesizing biologically active compounds. For instance, a study by Kong et al. (2016) highlighted the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for compounds like crizotinib, with structures confirmed by MS and 1 HNMR spectrum (Kong et al., 2016).
Crystal Structure and DFT Study
Ye et al. (2021) conducted a study on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, showing its significance as an intermediate in 1H-indazole derivatives. The research included structural confirmation through FTIR, NMR, and MS, as well as X-ray diffraction and density functional theory (DFT) analysis (Ye et al., 2021).
Tert-Butoxycarbonylation Reagent
The compound's related tert-butoxycarbonylation reagents, like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), have been described for their utility in chemoselective reactions under mild conditions. This was demonstrated in works by Saito et al. (2006, 2009) focusing on acidic proton-containing substrates like phenols and amines (Saito et al., 2006); (Saito et al., 2009).
Polymerization and Nanoparticle Formation
In a study by Fischer et al. (2013), compounds involving tert-butyl and tetramethyl-[1,3,2]dioxaborolane were used in Suzuki-Miyaura chain growth polymerization. This process led to the creation of nanoparticles with bright fluorescence emission, demonstrating the compound's utility in materials science (Fischer et al., 2013).
Fluorescence Quenching and Interaction with Proteins
The synthesis of water-soluble carboxylated polyfluorenes using similar tert-butyl dioxaborolane derivatives was discussed by Zhang et al. (2008). Their study explored the fluorescence quenching of these polymers by cationic quenchers and proteins, indicating the compound's relevance in biochemistry and fluorescence studies (Zhang et al., 2008).
Medicinal Chemistry Applications
The compound's derivatives have been investigated in medicinal chemistry. For example, research by Marco-Contelles (2020) reviewed tetramethylpyrazine nitrones, highlighting their therapeutic applications in stroke treatment. Such studies imply the potential of tert-butyl derivatives in pharmaceutical development (Marco-Contelles, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-11-10-14-8-9-16(12-15(14)13-22)21-25-19(4,5)20(6,7)26-21/h8-9,12H,10-11,13H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDWDCOAUJYOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)OC(C)(C)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



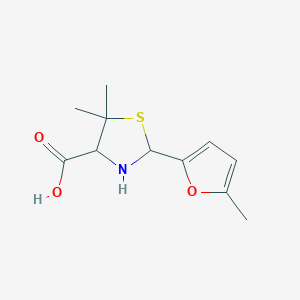

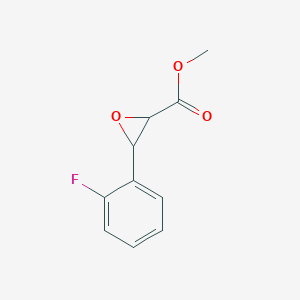
![Imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394444.png)
![Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate](/img/structure/B1394445.png)

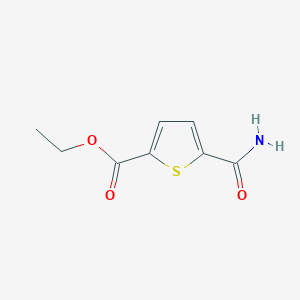

![[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1394450.png)
